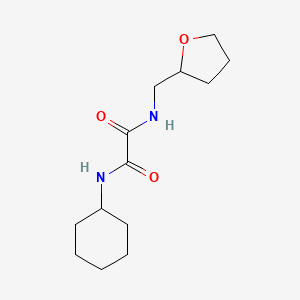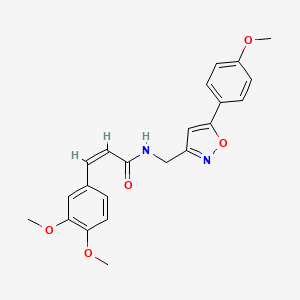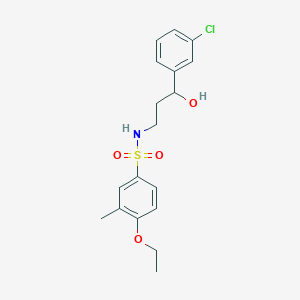
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is a chemical compound that can be inferred to have a complex structure involving a benzenesulfonamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives and their synthesis, properties, and potential applications. For instance, the synthesis of various benzenesulfonamide derivatives with antibacterial activity is discussed , as well as the synthesis of compounds with potential anticancer effects . These studies suggest that the compound may also have been synthesized for its potential biological activity.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step reactions, starting from suitable precursors such as chlorosulfonated derivatives or amines. For example, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized using reactions of N-(benzenesulfonyl)cyanamide potassium salts with various nucleophiles . Similarly, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and computational studies, are crucial for understanding the geometry and electronic properties of a compound. For instance, an organic compound with a dichlorophenyl and ethoxy methyl group was studied using X-ray crystallography and Hirshfeld surface analysis . These techniques could be applied to determine the crystal structure and intermolecular interactions of this compound.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including acylation , chlorination , and interactions with biological targets . The reactivity of the sulfonamide group, along with the presence of other functional groups, dictates the compound's chemical behavior. For example, N-chloro-N-methoxybenzenesulfonamide was used as a chlorinating reagent for a range of substrates , indicating that similar chlorosulfonamide compounds could be used in synthetic chemistry for introducing chlorine atoms into organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. Quantum-chemical calculations can predict these properties, as demonstrated for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide . Such computational studies could be used to predict the properties of this compound, aiding in the understanding of its behavior in different environments.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing a range of sulfonamide derivatives, including compounds structurally related to "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide". These studies often explore the chemical synthesis routes, structural characterizations, and potential applications of these compounds in various fields such as medicinal chemistry, material science, and catalysis. For example, the synthesis and characterization of novel benzenesulfonamides with potential anti-HIV and antifungal activities have been reported, demonstrating the versatility of sulfonamide derivatives in drug discovery and development (Zareef et al., 2007).
Potential Antitumor Applications
Research on derivatives of sulfonamides, including those similar to the compound , has shown promising results in anticancer studies. These studies explore how modifications in the sulfonamide structure can influence their biological activities, particularly in inducing apoptosis and autophagy pathways in cancer cells, as well as their effects on carbonic anhydrase isoenzymes, which are relevant targets in cancer therapy (Gul et al., 2018).
Catalysis and Chemical Transformations
Sulfonamide derivatives are also explored for their roles in catalytic processes and chemical transformations. Studies have demonstrated the use of related compounds as catalysts or intermediates in reactions such as cyanation of C(sp2)-H bonds, showcasing the potential of these chemicals in organic synthesis and the development of new synthetic methods (Chaitanya & Anbarasan, 2015).
Material Science Applications
In the realm of material science, sulfonamide derivatives have been investigated for their utility in the synthesis of polymers and other materials with specific properties. For instance, research on the electropolymerization of certain derivatives in the presence of sulfonate illustrates the potential of these compounds in creating functional materials with unique electrical or structural properties (Lima et al., 1998).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. This could result in alterations in cellular processes, potentially leading to the observed effects of the compound .
Biochemical Pathways
For instance, some compounds have been found to affect the HIF-1 signaling pathway
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties These studies suggest that such compounds may be metabolized in the body, potentially affecting their bioavailability
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-3-24-18-8-7-16(11-13(18)2)25(22,23)20-10-9-17(21)14-5-4-6-15(19)12-14/h4-8,11-12,17,20-21H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJOJHZWFKICRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)
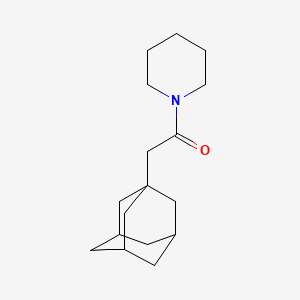
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2505155.png)
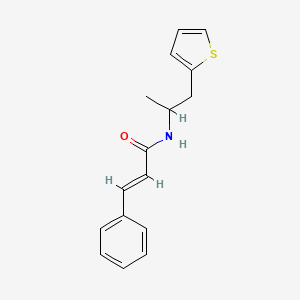
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)
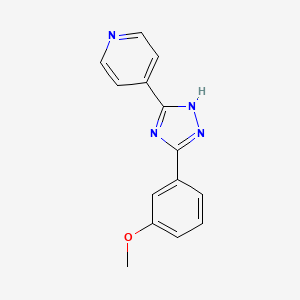


![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)
